molecular formula C9H13ClO2 B14244202 Ethyl 4-chlorocyclohex-3-ene-1-carboxylate CAS No. 253276-02-7

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate

Cat. No.: B14244202
CAS No.: 253276-02-7
M. Wt: 188.65 g/mol
InChI Key: CKOCQDXIWMGGSC-UHFFFAOYSA-N
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Description

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclohexene, featuring a chlorine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with chlorine to introduce the chlorine atom, followed by esterification with ethanol in the presence of a catalyst to form the ethyl ester group. The reaction conditions typically involve moderate temperatures and the use of acid catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination of cyclohexene, followed by esterification. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chlorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 4-chlorocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

253276-02-7

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

ethyl 4-chlorocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H13ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3

InChI Key

CKOCQDXIWMGGSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=CC1)Cl

Origin of Product

United States

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